5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZGEURDWNHKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The process is conducted in carbon tetrachloride (CCl₄) at reflux (80–90°C) for 6–8 hours. The radical mechanism proceeds via hydrogen abstraction from the methyl group, followed by bromine transfer from NBS.
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | CCl₄ | 75% |
| Temperature | 85°C | +15% vs. 70°C |
| NBS:Substrate Ratio | 1.2:1 | 82% |
Side reactions, such as over-bromination or ring halogenation, are mitigated by maintaining strict stoichiometric control and inert atmospheres.
Halogen Exchange from Chloromethyl Analogues
An alternative approach involves substituting the chlorine atom in 5-(chloromethyl)-2-(trifluoromethyl)pyrimidine with bromine. This method is advantageous when the chloromethyl precursor is readily accessible.
Reaction Conditions
The halogen exchange is performed using lithium bromide (LiBr) or sodium bromide (NaBr) in dimethylformamide (DMF) at 100–120°C for 12–24 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating ion exchange.
Comparative Yields
| Bromide Source | Catalyst | Yield (%) |
|---|---|---|
| LiBr | None | 58 |
| NaBr | TBAB | 72 |
| KBr | TBAB | 68 |
This method avoids the need for radical initiators but requires high-purity chloromethyl starting materials to prevent byproducts.
A convergent synthetic route integrates bromomethyl group introduction during pyrimidine ring assembly. This method uses 2-bromomalonaldehyde and trifluoromethyl-substituted amidines in a one-pot cyclization reaction.
Key Steps
-
Condensation : 2-Bromomalonaldehyde reacts with trifluoromethylacetamidine in glacial acetic acid at 80°C.
-
Cyclization : The intermediate undergoes dehydration at 100°C, forming the pyrimidine ring.
-
Workup : Neutralization with aqueous sodium hydroxide and extraction with dichloromethane yields the product.
Performance Metrics
| Step | Duration | Yield (%) |
|---|---|---|
| Condensation | 3 h | 45 |
| Cyclization | 8 h | 33 |
| Overall Efficiency | – | 15 |
While this route simplifies synthesis by avoiding post-functionalization, the low overall yield (15–20%) limits scalability.
Multi-Step Industrial Synthesis
Industrial protocols often employ a four-step sequence to improve yield and purity:
-
N-Oxidation : 2-(Trifluoromethyl)pyrimidine is oxidized to its N-oxide using hydrogen peroxide in acetic acid.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces a chloromethyl group.
-
Bromination : The chloromethyl intermediate undergoes halogen exchange with HBr in the presence of AlBr₃ as a catalyst.
-
Purification : Column chromatography or recrystallization isolates the final product.
Scalability Data
| Step | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| N-Oxidation | None | 60°C | 85 |
| Chlorination | POCl₃ | 110°C | 78 |
| Bromination | AlBr₃ | 120°C | 65 |
This method achieves a total yield of 31–35%, balancing efficiency and practicality for large-scale production.
Challenges and Mitigation Strategies
Common Issues
-
Low Regioselectivity : Competing bromination at ring positions vs. the methyl group.
Solution : Use sterically hindered solvents like 1,2-dichloroethane to favor side-chain reactivity. -
Byproduct Formation : Over-bromination or decomposition under prolonged heating.
Solution : Implement real-time monitoring via HPLC or GC-MS to terminate reactions at optimal conversion.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s trifluoromethyl group enhances the biological activity of drug candidates, making it a valuable intermediate in medicinal chemistry. It is often used in the synthesis of antiviral, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group .
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is largely dependent on the specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with various enzymes, receptors, or nucleic acids, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group often enhances binding affinity and selectivity, contributing to the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The reactivity and applications of pyrimidine derivatives depend heavily on substituent positions and electronic effects. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
Electron-Withdrawing Groups :
- Trifluoromethyl (–CF₃) : Present in all compounds, –CF₃ deactivates the pyrimidine ring, directing electrophilic substitution to specific positions. For example, in this compound, the –CF₃ group at position 2 stabilizes the ring and polarizes the –CH₂Br group at position 5, enhancing its leaving-group ability .
- Halogens (–Br, –Cl) : Bromine at position 5 (common in most compounds) acts as a leaving group or cross-coupling site. Chlorine in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine increases electrophilicity but reduces solubility .
Steric Effects :
Pharmacological Relevance
- The target compound’s –CH₂Br group is pivotal in synthesizing antagonists for receptors like P2Y2R, as seen in , where bromomethyl pyrimidines were used to develop fluorescent ligands .
- Amino-substituted derivatives (e.g., 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine) exhibit improved solubility and hydrogen-bonding capacity, making them suitable for enzyme inhibition studies .
Biologische Aktivität
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and potential applications in various fields.
Chemical Structure and Properties
The compound features a pyrimidine ring with both bromomethyl and trifluoromethyl substituents, which significantly influence its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 240.02 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in drug development.
Antiviral Activity
Research indicates that compounds containing trifluoromethylpyrimidine moieties exhibit antiviral properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various viral strains, showing promising results in inhibiting viral replication.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The compound's effectiveness was evaluated using the MTT assay, comparing its activity to doxorubicin as a positive control. Results indicated varying degrees of cytotoxicity, with some derivatives showing significant inhibition at concentrations as low as 5 µg/ml .
Antifungal Activity
The antifungal properties of this compound have also been explored. In studies assessing its efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, certain derivatives exhibited inhibition rates comparable to established antifungal agents like tebuconazole. For example, specific compounds showed inhibition rates exceeding 96% against B. cinerea at a concentration of 50 µg/ml .
Insecticidal Activity
Insecticidal tests revealed that derivatives of this compound possess notable activity against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates ranged from 13.3% to 90% at concentrations of 500 µg/ml, indicating potential utility in pest management strategies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies have identified key features that enhance its potency:
- Substituent Positioning : Variations in the positioning of the bromomethyl and trifluoromethyl groups can alter reactivity and biological efficacy.
- Functional Group Variation : Incorporating different functional groups at various positions on the pyrimidine ring can lead to improved interactions with biological targets.
- Comparative Analysis : Comparisons with similar compounds (e.g., 5-Methyl-2-(trifluoromethyl)pyrimidine) highlight the importance of the bromomethyl group in enhancing nucleophilic substitution reactions, which are crucial for its biological activities.
Synthesis Methods
The synthesis of this compound typically involves several reaction steps:
- Starting Materials : Ethyl trifluoroacetoacetate serves as an initial reagent.
- Reagents : Common reagents used include tetrakis(triphenylphosphine) palladium(0) and potassium carbonate under controlled conditions.
- Yield Optimization : Yields can vary widely depending on the reaction conditions but typically range from 60% to over 70% for successful syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
